N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
This oxalamide derivative features a central oxalamide (N-(oxalyl)amide) backbone with two distinct substituents:
- N1-substituent: A 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl group, incorporating a dihydrobenzofuran moiety linked to a hydroxyethyl chain.
- N2-substituent: A 3-(trifluoromethyl)phenyl group, providing strong electron-withdrawing properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)13-2-1-3-14(9-13)24-18(27)17(26)23-10-15(25)11-4-5-16-12(8-11)6-7-28-16/h1-5,8-9,15,25H,6-7,10H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYLMCALKBPDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. This compound, with a molecular formula of C14H15F3N2O4 and a molecular weight of 332.279 g/mol, falls within the class of oxalamides, which are known for their diverse pharmacological properties.
The compound's IUPAC name is N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(3-(trifluoromethyl)phenyl)oxamide. The presence of the benzofuran moiety and the trifluoromethyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Effects : Compounds containing benzofuran structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses. For instance, related compounds have demonstrated IC50 values as low as 0.1 µM against 5-lipoxygenase in rat basophilic leukemia cells .
- Enzyme Inhibition : The oxalamide functional group may facilitate interactions with specific enzymes. A study on similar oxalamides revealed their capability to inhibit certain kinases involved in cancer progression .
- Antioxidant Properties : Some derivatives of benzofuran have shown antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.
Case Studies
- Topical Anti-inflammatory Agent : A related compound, 5-benzofuranol (L-651896), demonstrated significant anti-inflammatory effects in animal models by inhibiting prostaglandin E2 synthesis and reducing leukotriene levels associated with skin inflammation . This suggests that this compound may possess similar properties.
- Cancer Research : In vitro studies have indicated that benzofuran derivatives can inhibit the growth of various cancer cell lines by targeting specific signaling pathways. For example, copper complexes related to benzofuran structures inhibited 60-90% of human myeloid leukemia cell growth at concentrations around 10^-5 mol/L .
Data Table
The following table summarizes key biological activities and findings associated with this compound and related compounds:
| Activity | Compound | IC50 Value (µM) | Notes |
|---|---|---|---|
| COX Inhibition | L-651896 | 0.1 | Topical anti-inflammatory agent |
| LOX Inhibition | L-651896 | 0.4 | Affects leukotriene synthesis |
| Cancer Cell Growth Inhibition | Copper Complexes | 10^-5 | Effective against HL-60 leukemia cells |
| Antioxidant Activity | Benzofuran Derivatives | Varies | Potential protective effects in oxidative stress |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Variations
Table 1: Key Structural and Molecular Properties
Key Comparative Insights
A. Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group in the main compound and analogs (e.g., ) enhances lipophilicity and metabolic stability compared to the trifluoromethoxy (-OCF3) group in or non-fluorinated substituents .
- Indole (): Introduces hydrogen-bonding capability via the NH group, which may enhance target binding. Bifuran (): Reduces steric hindrance, possibly favoring membrane permeability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, particularly in coupling reactions?
- Methodological Answer : Optimize coupling steps using reagents like EDCI/HOBt to activate the oxalamide intermediate. Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion of each step, and employ purification techniques such as recrystallization or column chromatography to isolate high-purity products. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) should be rigorously controlled to minimize side reactions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of 1D/2D NMR (e.g., , , HSQC, HMBC) to verify connectivity of the dihydrobenzofuran, hydroxyethyl, and trifluoromethylphenyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. For crystalline samples, X-ray diffraction provides definitive stereochemical validation. Solubility challenges in polar solvents (e.g., DMSO-d6) may require alternative deuterated solvents for NMR analysis .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to its functional groups. For example:
- Kinase inhibition assays (e.g., MAPK or PI3K pathways) due to the oxalamide’s potential ATP-binding site interactions.
- Anti-inflammatory activity via COX-2 inhibition assays, leveraging the dihydrobenzofuran moiety’s similarity to known bioactive scaffolds.
Use positive controls (e.g., celecoxib for COX-2) and dose-response curves (IC) to quantify potency .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assay systems be resolved?
- Methodological Answer : Perform orthogonal assays to validate target engagement. For example:
- If a cytotoxicity assay conflicts with enzyme inhibition data, use surface plasmon resonance (SPR) to confirm direct binding to the target.
- Check compound stability under assay conditions via HPLC-UV/MS to rule out degradation artifacts.
- Compare results across cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer : Conduct microsomal stability assays (e.g., liver microsomes from rat/human) to identify metabolic hotspots. For the hydroxyethyl group, consider prodrug strategies (e.g., acetyl or phosphate ester prodrugs) to mask labile hydroxyls. Alternatively, introduce fluorinated analogs at metabolically vulnerable positions to block oxidative pathways .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina, Glide) to predict binding poses in target proteins (e.g., kinases). Perform molecular dynamics (MD) simulations (100+ ns) to assess stability of ligand-receptor complexes. Focus on substituent modifications (e.g., replacing trifluoromethylphenyl with chlorophenyl) to optimize hydrophobic interactions. Validate predictions with synthesized analogs and in vitro testing .
Q. What experimental approaches can elucidate the role of the 2,3-dihydrobenzofuran moiety in biological activity?
- Methodological Answer : Synthesize analogs with scaffold modifications (e.g., replacing dihydrobenzofuran with indole or benzothiophene) and compare bioactivity. Use pharmacophore mapping to identify critical hydrogen-bond donors/acceptors. Isothermal titration calorimetry (ITC) can quantify binding enthalpy changes caused by structural alterations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
